9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Pharmaceutical analysis Chiral chromatography Process impurity control

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as granatamine, is a bicyclic diamine featuring a conformationally constrained 9-azabicyclo[3.3.1]nonane core with a methyl group at the bridgehead nitrogen and a primary amine at the 3-position. This scaffold is recognized as a 'privileged structure' in medicinal chemistry, serving as a key intermediate in the industrial synthesis of granisetron, a 5-HT3 receptor antagonist antiemetic, and as a versatile template for developing ligands targeting dopamine transporters (DAT), nicotinic acetylcholine receptors (nAChRs), and sigma receptors.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 141650-55-7
Cat. No. B175113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
CAS141650-55-7
Synonyms9-methyl-9-azabicyclo(3.3.1)nonan-3-amine
granatamine
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCN1C2CCCC1CC(C2)N
InChIInChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3
InChIKeyHTZWHTQVHWHSHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 141650-55-7): A Rigid Bicyclic Diamine Scaffold for Pharmaceutical Synthesis and Receptor-Targeted Derivatization


9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as granatamine, is a bicyclic diamine featuring a conformationally constrained 9-azabicyclo[3.3.1]nonane core with a methyl group at the bridgehead nitrogen and a primary amine at the 3-position [1]. This scaffold is recognized as a 'privileged structure' in medicinal chemistry, serving as a key intermediate in the industrial synthesis of granisetron, a 5-HT3 receptor antagonist antiemetic, and as a versatile template for developing ligands targeting dopamine transporters (DAT), nicotinic acetylcholine receptors (nAChRs), and sigma receptors .

Workflow Key intermediate for 5-HT₃ antagonist synthesis (granisetron).
Selection Endo isomer required; exo isomer must be controlled by validated chiral HPLC.
Use context Rigid bicyclic scaffold for developing receptor-targeted ligands (DAT, nAChR).

Why Endo/Exo Stereochemistry, Substitution Pattern, and Isomeric Purity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Critically Impact Downstream Pharmaceutical Outcomes


The bicyclic framework of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine imposes rigid stereochemical constraints that directly influence the three-dimensional presentation of the amine functionality. Even subtle differences in stereochemistry (endo vs. exo) or N-substitution pattern can drastically alter receptor binding affinity, synthetic yield, and impurity profiles . In the synthesis of granisetron, the endo isomer is the required intermediate; contamination with the exo isomer necessitates a validated, high-resolution HPLC method for quantification and control, as generic substitution with an unspecified isomer mixture would introduce unknown variability in drug substance purity and efficacy [1].

Isomer specification
Unspecified isomer mixtures (endo/exo) can shift receptor binding affinity and introduce unknown impurity profiles.
Stereochemical purity
Exo contaminant in endo material alters synthetic yield and may compromise batch-to-batch consistency in granisetron production.
Salt form interchangeability
Free base and dihydrochloride salt differ in aqueous solubility; substitution without verification may affect reaction outcomes.

Head-to-Head Comparative Evidence for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 141650-55-7) vs. Key Analogs


Endo vs. Exo Isomer Separation: Validated HPLC Method Quantifies Low-Level Exo Impurity in Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

A validated HPLC method was developed to separate and quantify the exo isomer in endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (granatamine). This method provides a critical quality control tool that is not available for all analogs [1].

Exo impurity control
Method context
Resolution >4
LOD 0.8 μg/mL
Supports isomer-specific procurement and batch consistency.
Inertsil C8, 0.3% TFA mobile phase; 10 μL injection.
Pharmaceutical analysis Chiral chromatography Process impurity control

Synthetic Yield: Optimized Process for Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Achieves 16.8% Overall Yield from Citric Acid

A process improvement study reported the synthesis of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, the key intermediate for granisetron hydrochloride, starting from citric acid [1].

Synthetic yield benchmark
Reported
16.8% overall yield
Provides a reference for process evaluation and cost assessment.
From citric acid via multi-step synthesis (Mannich, oximation, LiAlH₄ reduction).
Process chemistry Synthetic methodology Pharmaceutical intermediate manufacturing

Solubility Differentiation: Exo Isomer Exhibits Sparing Water Solubility of 25 g/L, While Dihydrochloride Salt Enhances Aqueous Processability

The solubility of the free base exo isomer is calculated to be 25 g/L at 25°C, categorizing it as 'sparingly soluble' . In contrast, the dihydrochloride salt form (CAS 135906-03-5) is reported as 'soluble in water and alcohol solvents' .

Solubility profile
Data to verify
Free base: 25 g/L (sparingly)
Dihydrochloride: soluble in water
Salt form selection depends on aqueous process needs.
Free base solubility at 25°C; salt solubility qualitative.
Pre-formulation Physicochemical characterization Salt selection

Hazard Classification: Exo Isomer Carries GHS H314 (Severe Skin Burns) vs. Endo Isomer's Milder Irritant Profile

According to vendor safety data, the exo isomer (CAS 76272-41-8) is assigned the GHS hazard statement H314: 'Causes severe skin burns and eye damage' (100% applicability) . The endo isomer (CAS 76272-56-5) is generally described as 'harmful' and 'irritating' [1].

Hazard classification
Source review
Exo: H314 severe skin burns
Endo: Irritating
Exo isomer requires stricter handling and engineering controls.
As reported by vendor SDS; verify for specific batch.
Safety assessment GHS classification Occupational health

Procurement-Driven Application Scenarios for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS 141650-55-7) and Its Isomers


GMP-Compliant Manufacture of Granisetron Hydrochloride API

In the industrial synthesis of granisetron hydrochloride, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine is the required key intermediate [1]. Procurement must specify the endo isomer (CAS 76272-56-5) and utilize the validated HPLC method (Rs > 4, LOD 0.8 μg/mL) to confirm that the exo isomer content is controlled, ensuring batch-to-batch consistency and compliance with pharmacopeial impurity limits [2].

Development of Novel α3β4 Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine scaffold serves as the core for high-affinity α3β4 nAChR ligands like AT-1012 (N-(2-iodophenyl) derivative) [1]. Researchers synthesizing such ligands should procure the endo isomer to match the stereochemistry of reported high-affinity compounds, as stereochemical inversion can significantly alter receptor binding profiles [2].

Synthesis of Water-Soluble Derivatives for In Vivo Pharmacological Studies

For applications requiring aqueous solubility, such as in vivo dosing or bioconjugation, the dihydrochloride salt form (CAS 135906-03-5) should be procured over the free base [1]. The salt form's enhanced water solubility simplifies formulation and handling in biological assays, whereas the sparingly soluble free base (25 g/L) may require co-solvents or more complex formulation strategies [2].

Laboratory-Scale Synthesis of Dopamine Transporter (DAT) Probes

The 9-methyl-9-azabicyclo[3.3.1]nonane framework has been employed in the synthesis of cocaine-binding site ligands at DAT [1]. For exploratory medicinal chemistry, the free base (CAS 141650-55-7) provides a versatile starting material for diverse N-functionalization, but the exo isomer should be avoided due to its severe skin corrosion hazard (H314), which necessitates additional safety precautions during laboratory handling [2].

Application
Selection Property
Validation Focus
Granisetron intermediate process development
Endo isomer specification with validated exo impurity control
Chiral HPLC method ensures batch-to-batch consistency
α3β4 nAChR ligand research
Endo stereochemistry matching reported high-affinity ligands
Stereochemical purity and receptor binding comparability
Water-soluble derivative synthesis for in vivo studies
Dihydrochloride salt for enhanced aqueous solubility
Aqueous processability and formulation compatibility
DAT probe laboratory synthesis
Free base versatility for N-functionalization
Hazard control: exo isomer H314 requires stringent safety measures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.